Fmoc-Arg(NO2)-OH

説明

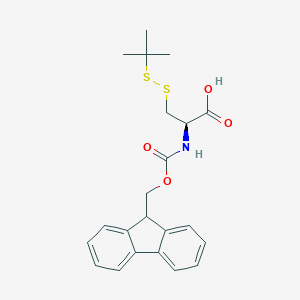

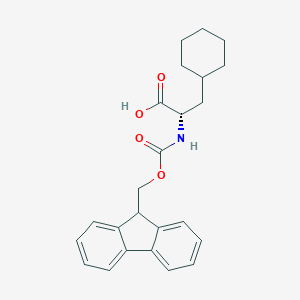

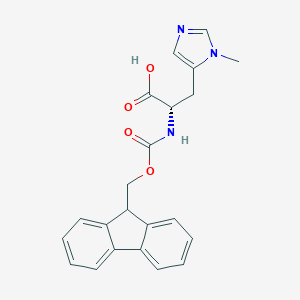

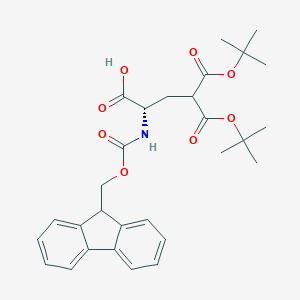

Fmoc-Arg(NO2)-OH, also known as Nα-Fmoc-Nω-nitro-L-arginine, is a derivative of the amino acid arginine . It has a molecular formula of C21H23N5O6 and a molecular weight of 441.44 g/mol . The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protecting group used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) .

Synthesis Analysis

The synthesis of Fmoc-Arg(NO2)-OH involves the protection of the side-chain arginine in solid-phase peptide synthesis . The NO2 group, which is scarcely used, has been revisited. This work shows that it prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg . This protecting group can be removed while the protected peptide is still anchored to the resin, with SnCl2 as a reducing agent in mild acid conditions using 2-MeTHF as solvent at 55 °C .

Molecular Structure Analysis

The molecular structure of Fmoc-Arg(NO2)-OH is characterized by the presence of a guanidino group in its side-chain . This group is strongly basic, with a pKa value of 12.5, which means the side-chain remains protonated under physiological conditions .

Chemical Reactions Analysis

The chemical reactions involving Fmoc-Arg(NO2)-OH primarily occur during the process of peptide synthesis . The Fmoc group is removed under basic conditions, allowing the free amine to react with the activated carboxyl group of the next amino acid in the sequence . The nitro group (NO2) on the side chain of arginine can be reduced to an amino group (NH2) under certain conditions .

Physical And Chemical Properties Analysis

Fmoc-Arg(NO2)-OH is a solid compound with a molecular weight of 441.4 g/mol . It has a molecular formula of C21H23N5O6 . The compound has four hydrogen bond donors and seven hydrogen bond acceptors .

科学的研究の応用

-

Biomedical Applications

- Field : Biomedicine

- Application : Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .

- Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

-

Nanomedicine Applications

- Field : Nanomedicine

- Application : The Phe-Phe motif, which can be created using Fmoc-modified amino acids, has been used for peptide self-assembly in nanomedicine . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

- Method : The Phe-Phe motif is used as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

- Results : The unique physico-chemical properties of these nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .

-

Tissue Engineering

- Field : Biomedical Engineering

- Application : Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential tissue engineering applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications .

- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .

- Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

-

Antibacterial Applications

- Field : Microbiology

- Application : Fmoc-modified peptides have been used to create gels with potent antibacterial properties .

- Method : The RFF gels (2%) were created using Fmoc-modified peptides .

- Results : The RFF gels exhibited more than 90% inhibition against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) within 6 h, and the activities were sustained for up to 72 h .

-

Bioprinting Applications

- Field : Biomedical Engineering

- Application : Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential bioprinting applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications .

- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .

- Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for bioprinting, fully supporting cell adhesion, survival, and duplication .

-

Fabrication of Functional Materials

- Field : Material Science

- Application : Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . They possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

- Method : The self-organization of this class of functional molecules from three aspects, i.e., Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides .

- Results : The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .

将来の方向性

A recent study has revisited the use of the NO2 group as a protecting group for arginine in solid-phase peptide synthesis . The study found that the NO2 group prevents the formation of δ-lactam, a common side reaction, and can be easily removed . This suggests that Fmoc-Arg(NO2)-OH and similar compounds may have potential for improved efficiency in peptide synthesis .

特性

IUPAC Name |

(2S)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHIKWOZKQXCJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477488 | |

| Record name | Fmoc-Arg(NO2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Arg(NO2)-OH | |

CAS RN |

58111-94-7 | |

| Record name | Fmoc-Arg(NO2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-](/img/structure/B557485.png)